
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of multiple methoxy groups attached to the naphthalene ring, which significantly influences its chemical properties and reactivity. It is often used as an intermediate in various chemical syntheses and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene can be achieved through the methylation of 2,3-dihydronaphthazarin with dimethyl sulfate in the presence of a phase transfer catalyst. This reaction typically yields 1,4,5,8-tetramethoxynaphthalene in high yields. The formylation of this compound can then afford 2-formyl-1,4,5,8-tetramethoxynaphthalene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of phase transfer catalysis and methylation reactions are common in large-scale organic synthesis, suggesting that similar methods could be employed for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the methoxy groups or the naphthalene ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can disrupt membrane structures and interfere with cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: This compound is related to naphthalene and is used in energy harvesting and storage.
2-Formyl-1,4,5,8-tetramethoxynaphthalene: An intermediate in the synthesis of shikonin and alkannin, known for its biological activities.
Uniqueness
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene is unique due to its multiple methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its derivatives have shown significant potential in various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
105827-67-6 |
|---|---|
Molekularformel |
C18H24O5 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1,4,5,8-tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene |
InChI |
InChI=1S/C18H24O5/c1-18(2,23-7)11-10-14(21-5)15-12(19-3)8-9-13(20-4)16(15)17(11)22-6/h8-10H,1-7H3 |
InChI-Schlüssel |
RLJLIBNLJPTWFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C2=C(C=CC(=C2C(=C1)OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


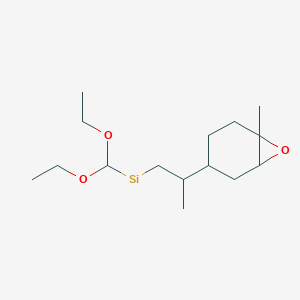

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
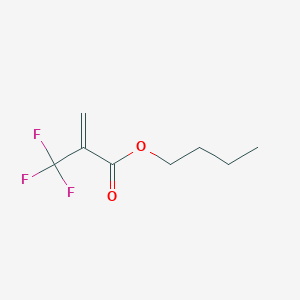

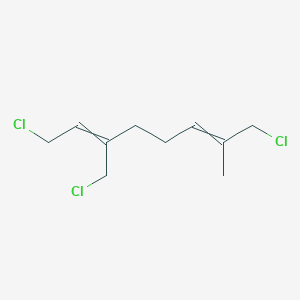
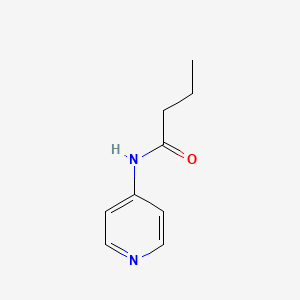
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
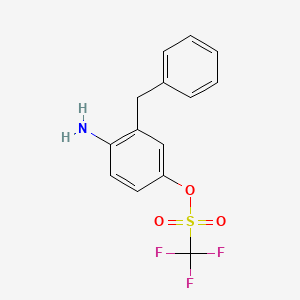



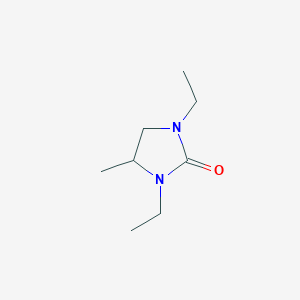
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
